N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide
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Overview
Description
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyano group at the 5-position of the pyrimidine ring, a piperidine ring at the 2-position, and a benzamide moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with piperidine to form 2-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide derivatives with different substituents on the benzamide moiety
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the piperidine ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
CAS No. |
918662-90-5 |
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Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(5-cyano-2-piperidin-1-ylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c18-11-14-12-19-17(22-9-5-2-6-10-22)21-15(14)20-16(23)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,19,20,21,23) |
InChI Key |
PWAULFCXLABJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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